Cas no 107369-13-1 (Monoheptadecanoin)

Monoheptadecanoin 化学的及び物理的性質

名前と識別子

-

- Glycerol monomargarate

- Monoheptadecanoin

-

- インチ: 1S/C17H34O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;4-1-3(6)2-5/h2-16H2,1H3,(H,18,19);3-6H,1-2H2

- InChIKey: YDHLJFLNIPVVJA-UHFFFAOYSA-N

- ほほえんだ: OC(=O)CCCCCCCCCCCCCCCC.OCC(O)CO

Monoheptadecanoin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 31-1700-12-500mg |

Monoheptadecanoin |

107369-13-1 | >99% | 500mg |

€92.00 | 2025-03-07 | |

| Larodan | 31-1700-9-100mg |

Monoheptadecanoin |

107369-13-1 | >99% | 100mg |

€64.00 | 2025-03-07 | |

| Larodan | 31-1700-13-1g |

Monoheptadecanoin |

107369-13-1 | >99% | 1g |

€129.00 | 2025-03-07 |

Monoheptadecanoin 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

Monoheptadecanoinに関する追加情報

Introduction to Monoheptadecanoin (CAS No. 107369-13-1)

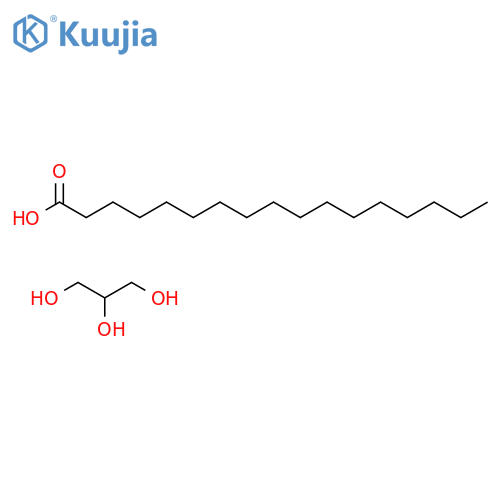

Monoheptadecanoin, with the chemical identifier CAS No. 107369-13-1, is a specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its unique molecular structure, has been studied for its potential applications in various scientific domains, including drug development and biochemical research. The interest in Monoheptadecanoin stems from its distinct properties and the promising avenues it opens for further exploration.

The molecular structure of Monoheptadecanoin consists of a heptadecanoic acid derivative, which contributes to its unique chemical behavior. This compound is particularly noted for its role as an intermediate in synthetic chemistry, where it serves as a building block for more complex molecules. The long-chain fatty acid derivative nature of Monoheptadecanoin makes it a valuable asset in the synthesis of pharmaceuticals and other high-value chemical products.

In recent years, the study of long-chain fatty acid derivatives has seen considerable growth, driven by their diverse applications in medicine and biotechnology. Monoheptadecanoin, being a part of this category, has been examined for its potential in modulating biological pathways and interactions. Research indicates that such compounds can interact with cellular membranes and signaling pathways, offering insights into their therapeutic potential.

One of the most intriguing aspects of Monoheptadecanoin is its role in lipid-based drug delivery systems. The compound's ability to form stable complexes with other molecules has made it a candidate for enhancing drug solubility and bioavailability. This property is particularly relevant in the development of novel formulations that aim to improve therapeutic outcomes. Current studies are exploring how Monoheptadecanoin can be integrated into nanocarriers and other advanced delivery systems to optimize drug administration.

The biomedical applications of Monoheptadecanoin are further expanded by its potential role in metabolic research. Studies have suggested that long-chain fatty acids, like those found in Monoheptadecanoin, can influence metabolic pathways involved in energy storage and utilization. This has implications for understanding and potentially mitigating metabolic disorders such as obesity and diabetes. Researchers are investigating how modifications to the molecular structure of Monoheptadecanoin can enhance its efficacy in these contexts.

Moreover, the compound has shown promise in the field of regenerative medicine. Its structural properties allow it to interact with biological matrices, making it useful in tissue engineering applications. By serving as a scaffold or modulator, Monoheptadecanoin could aid in the development of new methods for tissue repair and regeneration. This area of research is particularly exciting as it holds the potential to revolutionize treatments for various degenerative conditions.

The synthesis of Monoheptadecanoin is another area where advancements have been made recently. Researchers have developed more efficient and sustainable methods for producing this compound, reducing the environmental impact associated with its manufacturing. These innovations are crucial for ensuring that the supply of Monoheptadecanoin meets the growing demand from various industries without compromising ecological standards.

As the field of chemical biology continues to evolve, the applications of compounds like Monoheptadecanoin are expected to expand further. The integration of computational modeling and high-throughput screening techniques has enabled researchers to identify new uses for this compound more rapidly than ever before. This synergy between experimental chemistry and computational science is likely to drive future discoveries related to Monoheptadecanoin and its derivatives.

In conclusion, Monoheptadecanoin (CAS No. 107369-13-1) represents a significant advancement in chemical and biomedical research. Its unique properties make it a versatile compound with applications ranging from drug delivery systems to regenerative medicine. As research continues to uncover new possibilities, the potential uses of Monoheptadecanoin are likely to grow, solidifying its importance in both academic and industrial settings.

107369-13-1 (Monoheptadecanoin) 関連製品

- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)

- 879484-77-2(4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)

- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)

- 68049-21-8(5-(4-Fluorophenyl)pyrimidine)

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)